N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 4, a phenyl group at position 5, and a sulfanyl-acetamide moiety at position 2. Its synthesis likely involves nucleophilic substitution and cyclization reactions, common in triazole chemistry .
Properties
CAS No. |
538336-54-8 |
|---|---|
Molecular Formula |
C24H20Cl2N4OS |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20Cl2N4OS/c1-15-8-9-16(2)21(12-15)30-23(17-6-4-3-5-7-17)28-29-24(30)32-14-22(31)27-20-13-18(25)10-11-19(20)26/h3-13H,14H2,1-2H3,(H,27,31) |
InChI Key |
GIMQFLZIUNOEDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactionsThe final step often involves the attachment of the sulfanylacetamide moiety under controlled conditions, such as specific temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include continuous flow reactions and advanced purification techniques like chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the triazole ring or other functional groups.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring .
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may bind to specific sites, altering the activity of these targets and triggering downstream effects. Pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogue is N-(2,5-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (). Below is a comparative analysis:
Research Findings and Implications
Substituent Effects: The chlorine atoms in the target compound may increase electrophilicity, favoring interactions with biological targets like enzymes or receptors. In contrast, the methoxy group in the analogue enhances solubility, which could improve pharmacokinetics .
Synthetic Challenges: The target compound’s 2,5-dichlorophenyl group requires careful regioselective synthesis to avoid by-products, whereas the analogue’s 4-methoxyphenyl and phenoxymethyl groups demand orthogonal protection-deprotection strategies during synthesis .
Crystallographic Data :
- While neither compound’s crystal structure is explicitly reported, software like SHELXL () is critical for refining such complex structures. The triazole core’s planarity and substituent orientations would influence packing and stability.
Limitations of Available Evidence
The provided evidence lacks experimental data (e.g., IC₅₀ values, solubility measurements, or crystallographic coordinates), limiting a direct functional comparison. Further studies are required to validate hypotheses regarding bioactivity and physicochemical properties.
Biological Activity
N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A dichlorophenyl group
- A triazole moiety
- A sulfanyl linkage
This structural diversity contributes to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with triazole structures often exhibit significant antimicrobial activity. The presence of electron-withdrawing groups like chlorines enhances this property. For example, derivatives with similar structures have shown effective inhibition against various bacterial strains.
Antiviral Activity
Triazole derivatives have been explored for their potential as antiviral agents. In particular, studies have shown that modifications in the triazole ring can lead to enhanced inhibitory effects against viral enzymes. For instance, compounds similar to this compound have demonstrated promising IC50 values against serine proteases involved in viral replication pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes or pathogen replication.
- Interaction with Cellular Targets : Its structure allows for binding to specific receptors or proteins within cells, disrupting normal function.
- Alteration of Membrane Integrity : Some studies suggest that compounds with similar scaffolds can disrupt microbial membranes leading to cell death.
Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of triazole derivatives against Hepatitis C virus (HCV) serine protease. The results indicated that compounds with similar structural features exhibited IC50 values significantly lower than standard antiviral drugs like ribavirin . This suggests that this compound could be a candidate for further development.
Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial properties of various triazole derivatives. The findings revealed that the presence of halogen substituents enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it could similarly possess potent antimicrobial properties .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
